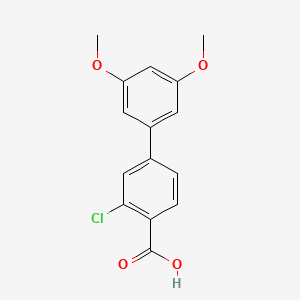

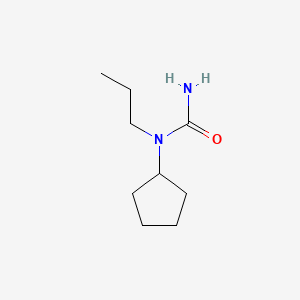

![molecular formula C12H15N3O3 B571826 tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate CAS No. 1313712-34-3](/img/structure/B571826.png)

tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is a chemical compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives, including “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate”, is of prime importance due to their wide range of biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

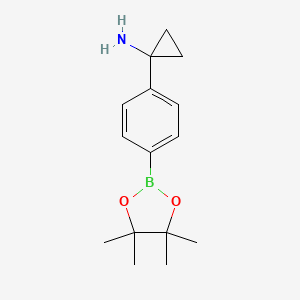

The molecular structure of “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is C12H15N3O3. It consists of a tert-butyl group attached to a carbamate group, which is further attached to a 3-aminobenzo[d]isoxazol-4-yl group.Chemical Reactions Analysis

Isoxazole derivatives, including “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate”, have been the subject of significant contemporary investigation . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is 249.27. The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis as an Intermediate in Targeted Molecule Production

Tert-butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate and its derivatives are significant in the synthesis of target molecules, especially in the field of medicinal chemistry. For instance, Zhang et al. (2022) detailed the synthesis of a tert-butyl carbamate derivative as an intermediate in the creation of mTOR-targeted PROTAC molecule PRO1. This highlights its role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).

Crystallographic and Structural Analysis

The compound has been studied for its crystallographic properties. Kant et al. (2015) conducted synthetic and crystallographic studies of a tert-butyl carbamate derivative, providing insights into its molecular structure and interactions. This research is crucial for understanding the physical and chemical properties of the compound (R. Kant et al., 2015).

Carbene Structure Analysis

In another study, the carbene structure of stable acyl (formyl) anion equivalents, which includes tert-butyl derivatives, was investigated by Hill et al. (1997). This research adds to the understanding of the stability and structural characteristics of these compounds, which is essential for various chemical syntheses (C. Hill et al., 1997).

Role in Photocatalysis

Tert-butyl carbamates have also been used in photocatalysis. Wang et al. (2022) reported on the photoredox-catalyzed amination of specific compounds using a tert-butyl carbamate derivative, demonstrating its utility in catalyzing chemical reactions under mild conditions (Zhi-Wei Wang et al., 2022).

Safety And Hazards

Direcciones Futuras

The future directions for “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” and other isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-1,2-benzoxazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-7-5-4-6-8-9(7)10(13)15-18-8/h4-6H,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZPFWIMBSBCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724458 |

Source

|

| Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate | |

CAS RN |

1313712-34-3 |

Source

|

| Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

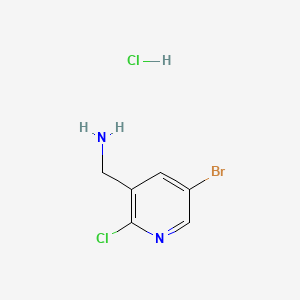

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)

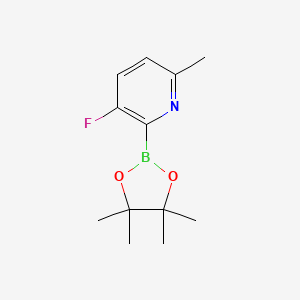

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

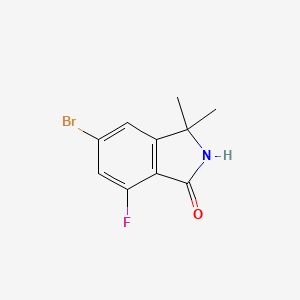

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)